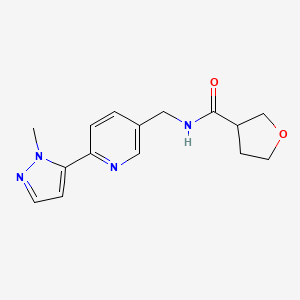

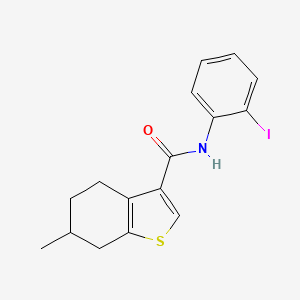

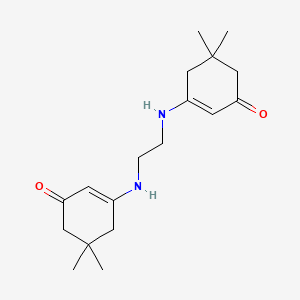

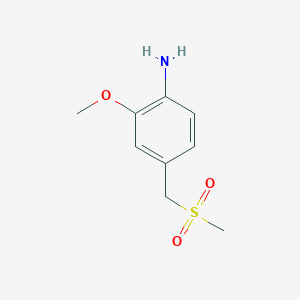

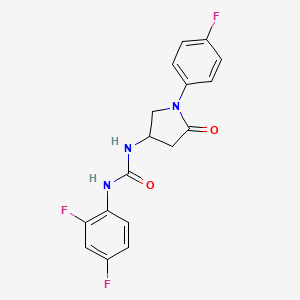

![molecular formula C7H6IN3 B2450503 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1354954-40-7](/img/structure/B2450503.png)

3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine is a chemical compound with the CAS Number: 1354954-40-7 . It has a molecular weight of 259.05 .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including this compound, has been reported in various studies . The synthetic strategies are systematized according to the method to assemble the pyrazolopyridine system .Chemical Reactions Analysis

The chemical reactions involving this compound have been explored in several studies .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Applications De Recherche Scientifique

Synthesis and Functionalization

- 3-Iodo-1H-pyrazolo[3,4-b]pyridines are used in the synthesis of novel heterocyclic compounds through iododediazonation, followed by copper-catalyzed cyclization processes. These compounds are further involved in various coupling reactions like Suzuki, Heck, Stille, and Sonogashira reactions, which are pivotal in organic synthesis and medicinal chemistry (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).

Biomedical Applications

- More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, showing significant biomedical applications. These compounds are synthesized using various methods and exhibit diverse substituents that contribute to their biomedical relevance (Donaire-Arias et al., 2022).

Ultrasound-Promoted Synthesis

- Fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines are synthesized via an ultrasound-promoted regioselective reaction. This method is rapid, efficient, and yields high-quality products in short reaction times (Nikpassand et al., 2010).

Optical and Quantum Electronics Applications

- Pyrazolo[4,3-b]pyridine derivatives have applications in the field of optical and quantum electronics. For instance, their thermal stability and polycrystalline structure are utilized in the creation of thin films for various electronic devices (El-Menyawy, Zedan, & Nawar, 2019).

Microwave-Assisted Synthesis in Water

- Microwave-assisted synthesis in water of carbonylpyrazolo[3,4-b]pyridine derivatives catalyzed by InCl3, and subsequent condensation with aldehydes, is a notable method. This efficient synthesis produces N-fused heterocycle products in good yields (Polo et al., 2017).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been associated with a wide range of biological activities .

Mode of Action

It’s worth noting that compounds of the pyrazolo[3,4-b]pyridine family have been found to interact with various biological targets, influencing their function .

Biochemical Pathways

Given the structural similarity to other pyrazolo[3,4-b]pyridines, it’s plausible that it may influence similar pathways .

Result of Action

Compounds of the pyrazolo[3,4-b]pyridine family have been associated with various biological activities .

Propriétés

IUPAC Name |

3-iodo-1-methylpyrazolo[4,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c1-11-5-3-2-4-9-6(5)7(8)10-11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNLWRAKHMLTGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=N1)I)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2450420.png)

![1-(indolin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2450421.png)

![N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2450425.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2450432.png)

![1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2450434.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2450440.png)

![1-(4-Fluorobenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2450442.png)